

Application Notes & Protocols for the Analytical Identification of Methyl 2-cyclopentylacetate

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Compound of Interest

Compound Name: **Methyl 2-cyclopentylacetate**

Cat. No.: **B1590561**

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Abstract

This comprehensive guide provides detailed analytical methodologies for the unambiguous identification and confirmation of **Methyl 2-cyclopentylacetate**. Designed for researchers, scientists, and drug development professionals, this document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating orthogonal techniques, this guide establishes a robust framework for structural elucidation and identity confirmation, grounded in authoritative scientific principles.

Introduction and Physicochemical Profile

Methyl 2-cyclopentylacetate ($C_8H_{14}O_2$) is an ester characterized by a cyclopentyl ring attached to an acetate methyl ester moiety. Its accurate identification is critical in various fields, including fragrance analysis, chemical synthesis quality control, and metabolite identification in drug development. Given its volatility and specific functional groups, a multi-pronged analytical approach is required for definitive characterization. This guide details the primary and confirmatory techniques to achieve this.

A foundational understanding of the analyte's properties is essential for method development.

Table 1: Physicochemical Properties of **Methyl 2-cyclopentylacetate**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	[1] [2]
Molecular Weight	142.20 g/mol	[1] [2]
CAS Number	2723-38-8	[2]
Boiling Point	178.1 ± 8.0 °C at 760 mmHg	[1]
Flash Point	54.7 ± 9.7 °C	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
LogP (Octanol/Water)	2.20	[1]

Primary Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for identifying volatile and semi-volatile organic compounds like **Methyl 2-cyclopentylacetate**. It offers exceptional separation efficiency (GC) coupled with highly specific detection and identification capabilities (MS).[\[3\]](#)

Principle of GC-MS Analysis

The sample is first vaporized and separated into its components as it travels through a capillary column (the stationary phase) carried by an inert gas (the mobile phase).[\[3\]](#) The separation is based on the differential partitioning of analytes between the two phases, which is influenced by factors like boiling point and chemical affinity.[\[3\]](#) As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized—typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments are measured, creating a mass spectrum that serves as a chemical "fingerprint" for identification.[\[4\]](#)

Experimental Workflow for GC-MS

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Caption: Logical flow for unambiguous structural confirmation.

Method Validation Principles

Any analytical method used for quality control or regulatory submission must be validated to prove it is fit for its intended purpose. [5][6] Validation ensures the method is reliable, reproducible, and accurate. [7][8]

- Specificity/Selectivity: This is the most critical parameter for an identification test. [7] It must be demonstrated that the method can unequivocally identify the analyte in the presence of other components, such as impurities, degradation products, or matrix components. [6] This is achieved by analyzing a range of related substances and showing that they do not interfere with the analyte's signal.
- Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. [6] For identification tests, this establishes the sensitivity of the method.
- Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., GC oven ramp rate, mobile phase composition) provides an indication of its reliability during normal usage.

Summary

The identification of **Methyl 2-cyclopentylacetate** is most effectively achieved using a primary screening method followed by orthogonal confirmatory techniques. GC-MS serves as the ideal initial tool, providing retention time and mass spectral data that can be compared to a reference standard and spectral libraries. For unambiguous proof of structure, this data must be supplemented with FTIR spectroscopy to confirm the presence of the key ester functional group and, most definitively, with ¹H and ¹³C NMR spectroscopy to elucidate the precise atomic connectivity. Together, these methods provide a robust, scientifically-sound protocol for the confident identification of **Methyl 2-cyclopentylacetate**.

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